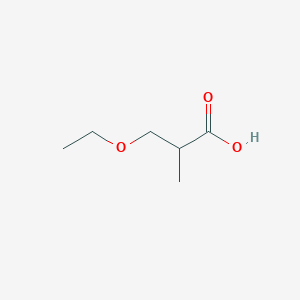

3-Ethoxy-2-methylpropanoic acid

Description

Contextualization within Carboxylic Acid Structural Classes

3-Ethoxy-2-methylpropanoic acid belongs to the broad class of carboxylic acids , which are organic compounds containing a carboxyl group (-COOH). More specifically, it can be categorized as an ether carboxylic acid , a class of compounds that possess both a carboxyl group and an ether linkage (-O-) within their structure. The presence of the ether functional group can influence the molecule's polarity, solubility, and chemical reactivity.

Structurally, the ether in this compound is an unsymmetrical ether , as the oxygen atom is bonded to two different alkyl groups: an ethyl group and a methyl-substituted propyl group. The general formula for such ethers is R-O-R'. This contrasts with symmetrical ethers where the two alkyl groups are identical.

The compound is a derivative of propanoic acid , with a methyl group at the C2 position, making it an α-substituted propanoic acid. This substitution creates a chiral center at the C2 carbon, meaning that this compound can exist as two different stereoisomers (enantiomers).

Importance of α-Substituted Propanoic Acid Motifs in Chemical Research

The α-substituted propanoic acid motif is a highly significant structural unit in the field of chemical research, particularly in medicinal chemistry and materials science. These structures are integral components of numerous biologically active compounds and serve as crucial intermediates in the synthesis of complex organic molecules. ontosight.ai

A prominent example of the importance of this motif is found in the class of non-steroidal anti-inflammatory drugs (NSAIDs). Many of these drugs, such as ibuprofen (B1674241) and naproxen, are α-aryl substituted propanoic acids. The specific stereochemistry at the α-carbon is often critical for their pharmacological activity.

Furthermore, α-substituted propanoic acids are valuable chiral building blocks . Their functional handles (the carboxylic acid and the substituent at the alpha position) allow for a variety of chemical transformations, enabling the construction of more complex, stereochemically defined molecules. Their utility as versatile scaffolds makes them important targets for the development of new synthetic methodologies in organic chemistry. cymitquimica.com

Interactive Data Table for this compound

| Property | Value | Reference |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 19758-27-1 | sigmaaldrich.com |

| Molecular Formula | C6H12O3 | bldpharm.com |

| Molecular Weight | 132.16 g/mol | sigmaaldrich.combldpharm.com |

| Physical Form | Liquid | sigmaaldrich.com |

| InChI Key | ZBIAIQCCZGYWSP-UHFFFAOYSA-N | sigmaaldrich.com |

Properties

IUPAC Name |

3-ethoxy-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-9-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIAIQCCZGYWSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19758-27-1 | |

| Record name | 3-ethoxy-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Ethoxy 2 Methylpropanoic Acid and Analogues

Classical Organic Synthesis Approaches

Classical methods in organic synthesis provide a foundational framework for the construction of molecules like 3-ethoxy-2-methylpropanoic acid. These approaches often involve sequential reactions, including esterification, alkylation, and redox transformations, to build the target structure from simpler, readily available starting materials.

Esterification Reactions in Formation Pathways

Esterification is a fundamental reaction in organic synthesis that can be employed in the formation of this compound, typically by creating an ester precursor which is then hydrolyzed. A plausible route involves the esterification of a suitable hydroxy acid precursor. For instance, the Fischer esterification of 2-methyl-3-hydroxypropanoic acid with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 2-methyl-3-hydroxypropanoate. This intermediate could then be subjected to etherification followed by hydrolysis.

Another relevant method is the Steglich esterification, which allows for the formation of esters under mild conditions using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is particularly useful for sensitive substrates.

| Reaction | Reactants | Reagents/Catalyst | Product |

| Fischer Esterification | 2-methyl-3-hydroxypropanoic acid, Ethanol | H₂SO₄ (catalytic) | Ethyl 2-methyl-3-hydroxypropanoate |

| Steglich Esterification | Carboxylic Acid, Alcohol | DCC, DMAP | Ester |

Alkylation and Substitution Reactions in Chain Elongation

Alkylation and substitution reactions are key to building the carbon framework and introducing the ethoxy group. The Williamson ether synthesis is a prominent example of a substitution reaction that can be adapted for the synthesis of this compound. byjus.commasterorganicchemistry.com This method involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com

A feasible synthetic sequence would start with ethyl 2-methyl-3-hydroxypropanoate. This alcohol can be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. Subsequent reaction with an ethyl halide, like ethyl bromide, would yield ethyl 3-ethoxy-2-methylpropanoate via an SN2 mechanism. byjus.commasterorganicchemistry.comyoutube.com The final step would be the hydrolysis of the ester to the desired carboxylic acid.

A similar Williamson ether synthesis has been reported for the synthesis of ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate, where a phenoxide is reacted with ethyl bromoisobutyrate. chemicalbook.com

| Step | Reactant | Reagents | Intermediate/Product |

| 1. Alkoxide Formation | Ethyl 2-methyl-3-hydroxypropanoate | Sodium Hydride (NaH) | Sodium salt of ethyl 2-methyl-3-hydroxypropanoate |

| 2. Etherification | Sodium salt of ethyl 2-methyl-3-hydroxypropanoate | Ethyl Bromide | Ethyl 3-ethoxy-2-methylpropanoate |

| 3. Hydrolysis | Ethyl 3-ethoxy-2-methylpropanoate | NaOH, then H₃O⁺ | This compound |

Oxidation and Reduction Transformations of Precursors

Oxidation and reduction reactions are crucial for manipulating the oxidation state of functional groups during a synthesis. To obtain this compound, a potential precursor is the corresponding primary alcohol, 3-ethoxy-2-methylpropan-1-ol. nih.gov The oxidation of this alcohol would yield the target carboxylic acid.

Various oxidizing agents can be employed for this transformation. A common and effective method is the use of Jones reagent (CrO₃ in aqueous sulfuric acid and acetone). Alternatively, milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) could be used to first oxidize the primary alcohol to an aldehyde, which would then be further oxidized to the carboxylic acid. The oxidation of 2,2-disubstituted propane-1,3-diols to 2,2-disubstituted 3-hydroxypropanoic acids has been demonstrated using hydrogen peroxide with a sodium tungstate (B81510) catalyst. orgsyn.org A similar approach could potentially be adapted for the oxidation of 3-ethoxy-2-methylpropan-1-ol.

| Precursor | Oxidizing Agent | Product |

| 3-Ethoxy-2-methylpropan-1-ol | Jones Reagent (CrO₃, H₂SO₄, acetone) | This compound |

| 3-Ethoxy-2-methylpropan-1-ol | 1. PCC/PDC; 2. Tollen's Reagent or KMnO₄ | This compound |

| 2,2-disubstituted propane-1,3-diols | H₂O₂, Sodium Tungstate | 2,2-disubstituted 3-hydroxypropanoic acids |

Advanced Synthetic Strategies

More advanced synthetic methods offer alternative and often more efficient pathways to this compound and its analogues. These strategies can provide better control over stereochemistry and may involve fewer reaction steps.

Utilization of Malonic Acid Derivatives

The malonic ester synthesis is a powerful and versatile method for preparing carboxylic acids. masterorganicchemistry.compearson.com This reaction involves the alkylation of diethyl malonate or a similar malonic ester, followed by hydrolysis and decarboxylation. masterorganicchemistry.comorgsyn.org

To synthesize this compound using this approach, diethyl 2-methylmalonate would be the starting material. Deprotonation with a base like sodium ethoxide would generate a nucleophilic enolate. This enolate would then react with an electrophile such as chloromethyl ethyl ether in an SN2 reaction to introduce the ethoxymethyl group. The resulting dialkylated malonic ester, upon acidic hydrolysis and heating, would undergo decarboxylation to yield the final product, this compound.

The synthesis of 2-ethyl-3-methylsuccinic acids has been achieved through a stereospecific malonic ester alkylation, demonstrating the utility of this method for creating substituted carboxylic acids. researchgate.net

| Step | Reactant | Reagents | Intermediate/Product |

| 1. Enolate Formation | Diethyl 2-methylmalonate | Sodium Ethoxide (NaOEt) | Enolate of diethyl 2-methylmalonate |

| 2. Alkylation | Enolate of diethyl 2-methylmalonate | Chloromethyl ethyl ether | Diethyl 2-(ethoxymethyl)-2-methylmalonate |

| 3. Hydrolysis & Decarboxylation | Diethyl 2-(ethoxymethyl)-2-methylmalonate | H₃O⁺, heat | This compound |

Acylation Reactions Involving Enol Ethers

Acylation reactions involving enol ethers provide another sophisticated route to precursors of this compound. A notable example is the synthesis of ethyl 3,3-diethoxypropanoate, an analogue that demonstrates the principles of this approach. orgsyn.org

In a similar fashion, one could envision a synthesis starting with the acylation of 1-ethoxypropene. The reaction of 1-ethoxypropene with an acylating agent like ethyl chloroformate in the presence of a Lewis acid could potentially form an intermediate that, after appropriate workup and transformation, leads to the desired this compound structure. A detailed procedure in Organic Syntheses describes the acylation of ethyl vinyl ether with trichloroacetyl chloride, which after subsequent reaction with ethanol and potassium carbonate, yields ethyl 3,3-diethoxypropanoate. orgsyn.org This highlights the feasibility of acylating enol ethers to generate valuable propanoate derivatives.

| Reactant 1 (Enol Ether) | Reactant 2 (Acylating Agent) | Key Intermediate | Final Product Analogue |

| Ethyl vinyl ether | Trichloroacetyl chloride | 1,1,1-Trichloro-4-ethoxy-3-buten-2-one | Ethyl 3,3-diethoxypropanoate |

Haloform Reactions in Carboxylic Acid Generationwikipedia.org

The haloform reaction is a well-established method for converting methyl ketones into carboxylic acids. iitk.ac.inmasterorganicchemistry.com This reaction proceeds by the exhaustive halogenation of a methyl ketone in the presence of a base. wikipedia.org The mechanism involves the formation of a trihalomethyl ketone, which is then cleaved by a hydroxide (B78521) ion to yield a carboxylate and a haloform (chloroform, bromoform, or iodoform). jove.comjove.com Subsequent acidification of the carboxylate produces the desired carboxylic acid. jove.com

While this reaction is broadly applicable to methyl ketones, its direct application to the synthesis of this compound would require a suitable methyl ketone precursor, namely 4-ethoxy-3-methylbutan-2-one. The haloform reaction would then convert the acetyl group into a carboxylic acid. The substrates for the haloform reaction are generally limited to methyl ketones and secondary alcohols that can be oxidized to methyl ketones. wikipedia.org

A related procedure involves the acylation of an enol ether followed by a haloform reaction. For example, ethyl 3,3-diethoxypropanoate has been synthesized from the acylation of an enol ether followed by a haloform reaction of the resulting trichloro ketone. orgsyn.org

Catalytic Processes in Chemical Synthesis

Catalytic methods offer efficient and selective routes to complex molecules like this compound. These processes can be broadly categorized into acid-catalyzed methodologies, asymmetric catalysis with metal complexes, and biocatalysis.

Acid-Catalyzed Methodologiesvulcanchem.comgoogle.com

Acid catalysis is frequently employed in the synthesis of carboxylic acids and their derivatives. One common approach is the acid-catalyzed esterification of a carboxylic acid with an alcohol to produce an ester. vulcanchem.com For instance, 3-(4-ethoxyphenyl)-2-methylpropanoic acid can be reacted with ethanol under acidic conditions to yield its corresponding ethyl ester. vulcanchem.com While not a direct synthesis of the acid, this demonstrates the utility of acid catalysis in manipulating related functional groups.

A more direct approach involves the acid-catalyzed addition of an alcohol to an α,β-unsaturated ester. The synthesis of this compound could potentially be achieved through the Michael addition of ethanol to methyl 2-methylpropenoate, followed by hydrolysis of the resulting ester.

Asymmetric Catalysis with Metal Complexes (e.g., Iridium-Spirobenzylamine-Phosphine Complexes)semanticscholar.org

The synthesis of chiral carboxylic acids is of significant interest, and asymmetric catalysis provides a powerful tool for achieving high enantioselectivity. nih.gov Iridium complexes featuring chiral spiro-phosphine-benzylamine ligands have demonstrated exceptional activity and enantioselectivity in the hydrogenation of various unsaturated carboxylic acids. nih.gov These catalysts are effective for a range of substrates, including α,β-disubstituted acrylic acids. nih.gov

The general approach involves the asymmetric hydrogenation of an unsaturated precursor. For the synthesis of chiral this compound, a suitable precursor would be (E)- or (Z)-3-ethoxy-2-methylpropenoic acid. The iridium catalyst, with its chiral ligand, would facilitate the enantioselective addition of hydrogen across the double bond to produce the desired enantiomer of the target molecule. These iridium-catalyzed reactions often proceed with high turnover numbers and excellent enantioselectivities (typically >95% ee) under mild conditions. nih.gov

A study on neutral iridium catalysts with chiral spiro phosphine-carboxy ligands (SpiroCAP) has shown high enantioselectivity (up to 99.4% ee) in the asymmetric hydrogenation of various unsaturated carboxylic acids. semanticscholar.orgresearchgate.net This highlights the potential for developing highly effective iridium-based catalytic systems for the synthesis of chiral propanoic acid derivatives. The combination of chiral Cpx-Iridium(III) catalysts and chiral carboxylic acids has also been explored for enantioselective C-H amidations, demonstrating the versatility of these catalytic systems. snnu.edu.cnnih.gov

Biocatalysis and Enzymatic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high stereoselectivity under mild conditions.

Enzymatic kinetic resolution is a widely used technique for separating enantiomers of a racemic mixture. In the context of this compound, a racemic mixture of the acid could be subjected to stereoselective esterification using a lipase. Lipases are known to selectively catalyze the esterification of one enantiomer, leaving the other unreacted. unimi.it

For example, lipases from Rhizopus oryzae and Pseudomonas cepacia have been used for the enantioselective esterification of racemic 3-benzothio-2-methylpropanoic acid, where only the (R)-enantiomer is esterified, allowing for the isolation of the (S)-acid. unimi.it A similar strategy could be applied to a racemic mixture of this compound, where the choice of enzyme would determine which enantiomer is esterified. The unreacted acid and the newly formed ester can then be separated. google.com

Table 1: Examples of Stereoselective Enzymatic Esterification

| Enzyme Source | Substrate | Outcome | Reference |

|---|---|---|---|

| Rhizopus oryzae, Pseudomonas cepacia | Racemic 3-benzothio-2-methylpropanoic acid | Selective esterification of (R)-enantiomer | unimi.it |

| Candida antarctica lipase | Racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid ester | Selective cleavage of the ester | google.com |

Microbial Oxidation in Chiral Synthesisunimi.it

Microbial oxidation presents another biocatalytic route to chiral carboxylic acids. This approach involves using whole microbial cells or isolated enzymes to perform selective oxidation reactions. For instance, the microbial oxidation of 2-methyl-1,3-propanediol (B1210203) has been shown to produce (R)-3-hydroxy-2-methylpropanoic acid with high yield and enantioselectivity. unimi.it

In the context of this compound, a potential strategy would involve the microbial oxidation of a suitable precursor, such as 3-ethoxy-2-methylpropan-1-ol or 3-ethoxy-2-methylpropanal. The appropriate microorganism or enzyme would selectively oxidize the alcohol or aldehyde functionality to a carboxylic acid, yielding the desired enantiomer of this compound. Ene reductases, such as those from the Old Yellow Enzyme (OYE) family, have been used in the asymmetric reduction of α,β-unsaturated compounds, which can be precursors to chiral carboxylic acids. wiley-vch.deresearchgate.net For example, the OYE3-catalyzed reduction of (E)-2-ethoxy-3-(p-methoxyphenyl)prop-2-ene-1-al to (S)-2-ethoxy-3-(p-methoxyphenyl)propion-1-aldehyde is a step towards a related chiral aldehyde that could be further oxidized to the carboxylic acid. wiley-vch.de

Nitrilase-Mediated Resolution of Racemates

The use of nitrilase enzymes presents a powerful and environmentally benign approach for the synthesis of chiral carboxylic acids, including analogues of this compound. nih.govbohrium.com Nitrilases (E.C. 3.5.5.1) are a class of enzymes that catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acids and ammonia, often with high enantioselectivity. bohrium.comnih.gov This direct, one-step conversion offers a significant advantage over traditional chemical methods which may require harsh reaction conditions and generate substantial waste. nih.govscispace.com

The process of nitrilase-mediated resolution involves the enantioselective hydrolysis of a racemic nitrile. In this kinetic resolution, one enantiomer of the nitrile is preferentially hydrolyzed by the nitrilase to the corresponding chiral carboxylic acid, leaving the unreacted nitrile enantiomer. This allows for the separation of the two enantiomers. The success of this method hinges on the high enantioselectivity and catalytic activity of the chosen nitrilase. nih.gov

A variety of microorganisms are known to produce nitrilases with diverse substrate specificities and enantioselectivities. bohrium.comscispace.com For instance, nitrilases from organisms such as Arabis alpina, Gordonia terrae, and various species of Nocardia, Rhodococcus, and Pseudomonas have been successfully employed in the synthesis of valuable chiral acids. nih.govnih.govnih.gov The enantioselectivity of these enzymes is a key factor, with high E values (enantiomeric ratio) being desirable for efficient resolution. For example, a nitrilase from Arabis alpina was engineered to exhibit an E value greater than 300 for the hydrolysis of isobutylsuccinonitrile, a precursor to a key pharmaceutical intermediate. nih.gov

The general scheme for nitrilase-mediated resolution can be represented as follows:

Racemic-R-CN + H₂O --(Nitrilase)--> (S)-R-COOH + (R)-R-CN

This reaction results in a mixture of the desired carboxylic acid enantiomer and the unreacted nitrile enantiomer, which can then be separated. The efficiency of the resolution is determined by the enzyme's enantioselectivity.

Table 1: Examples of Nitrilase-Mediated Synthesis of Chiral Acids

| Nitrilase Source | Substrate | Product | Key Findings |

| Arabis alpina (engineered) | Isobutylsuccinonitrile | (S)-3-cyano-5-methylhexanoic acid | High catalytic activity and excellent enantioselectivity (E > 300) at high substrate concentrations. nih.gov |

| Gordonia terrae MTCC8139 | 3-cyanopyridine | Nicotinic acid | High productivity achieved in a fed-batch reaction. nih.gov |

| Nocardia globerula NHB-2 | 4-cyanopyridine | Isonicotinic acid | The enzyme showed significant activity for the hydrolysis of 4-cyanopyridine. nih.gov |

| Pseudomonas sp. | Methyl ester of 3-acetylthio-2-methylpropanoic acid | (S)-3-acetylthio-2-methylpropanoic acid | High yield (49%) and excellent enantiomeric excess (>99.0%) were achieved. unimi.it |

Industrial Production Considerations for Analogues

The industrial-scale production of this compound analogues, particularly chiral propanoic acids, requires careful consideration of several factors to ensure an efficient, cost-effective, and sustainable process. colab.ws While traditional chemical synthesis routes exist, biocatalytic methods, such as those employing nitrilases, are gaining increasing attention due to their potential for high selectivity, mild reaction conditions, and reduced environmental impact. nih.govnumberanalytics.com

Key considerations for the industrial production of substituted propanoic acid analogues include:

Catalyst Selection and Optimization: The choice between a chemical catalyst and a biocatalyst is fundamental. For biocatalytic processes, the selection of a robust enzyme with high activity, selectivity, and stability under process conditions is critical. numberanalytics.com Protein engineering and immobilization techniques can be employed to enhance enzyme performance and facilitate reuse, thereby reducing costs. numberanalytics.comresearchgate.net

Reaction Conditions: Optimizing reaction parameters such as temperature, pH, substrate concentration, and solvent is crucial for maximizing yield and productivity. numberanalytics.com For instance, in nitrilase-mediated reactions, high substrate concentrations can sometimes lead to enzyme inhibition, necessitating strategies like fed-batch reactions to maintain optimal performance. nih.gov

Scale-Up Challenges: Translating a laboratory-scale synthesis to an industrial process presents significant challenges. researchgate.netmdpi.com Issues such as mass and heat transfer, mixing efficiency, and maintaining consistent process performance at a larger scale must be addressed. numberanalytics.comresearchgate.net The design of the reactor, whether a stirred tank or a packed bed reactor for immobilized enzymes, plays a vital role in successful scale-up. numberanalytics.com

Table 2: Comparison of Synthetic Approaches for Propanoic Acid Analogues

| Feature | Chemical Synthesis | Biocatalytic Synthesis (e.g., Nitrilase) |

| Selectivity | Can be challenging to achieve high chemo-, regio-, and enantioselectivity. | Often exhibits high selectivity, especially enantioselectivity. bohrium.com |

| Reaction Conditions | Frequently requires harsh conditions (high temperature, pressure, extreme pH). mdpi.com | Typically operates under mild conditions (physiological temperature and pH). nih.gov |

| Environmental Impact | May generate significant amounts of hazardous waste. frontiersin.org | Generally considered a "greener" alternative with less waste. bohrium.com |

| Catalyst | Often based on heavy metals or require complex ligands. | Utilizes renewable enzymes. numberanalytics.com |

| Scale-Up | Well-established methodologies, but can have safety and handling concerns. researchgate.net | Can present challenges in maintaining enzyme activity and stability at large scale. numberanalytics.comresearchgate.net |

Stereochemical Aspects of 3 Ethoxy 2 Methylpropanoic Acid and Chiral Analogues

Enantioselective Synthesis Techniques.libretexts.org

The preparation of enantiomerically pure forms of 3-ethoxy-2-methylpropanoic acid and related chiral α-substituted propanoic acids is of significant interest. Enantioselective synthesis techniques are employed to produce a single enantiomer, avoiding the need for resolving a racemic mixture.

Asymmetric Hydrogenation of Alpha-Substituted Acrylic Acids.libretexts.org

Asymmetric hydrogenation of α-substituted acrylic acids is a powerful and atom-efficient method for synthesizing chiral α-substituted propanoic acids. acs.org This technique utilizes chiral catalysts to stereoselectively add hydrogen across the double bond of a prochiral acrylic acid derivative.

Transition metal complexes, particularly those of ruthenium and rhodium with chiral ligands, have proven to be highly effective for this transformation. acs.org For instance, ruthenium complexes with chiral phosphino-oxazoline ligands have been used to catalyze the asymmetric hydrogenation of various α-substituted acrylic acids, yielding the corresponding chiral propanoic acids in high yields (up to 99%) and with excellent enantiomeric excess (up to 99.9% ee). acs.orgnih.govbohrium.com More recently, nickel-catalyzed asymmetric hydrogenation has emerged as an efficient method using more earth-abundant metals, also achieving high enantiomeric excess (up to 99.4% ee). nih.gov

The general scheme for this reaction involves the coordination of the acrylic acid to the chiral metal catalyst, followed by the stereoselective transfer of hydrogen. The choice of catalyst, ligand, solvent, and reaction conditions (e.g., hydrogen pressure, temperature) are all critical factors that influence the enantioselectivity of the reaction. researchgate.net

Table 1: Examples of Asymmetric Hydrogenation of α-Substituted Acrylic Acids

| Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Reference |

| RuPHOX–Ru | Various α-substituted acrylic acids | Up to 99.9% | acs.orgnih.gov |

| Chiral P,N-Ir complexes | α-substituted acrylic acids | High | acs.org |

| Nickel-based catalyst | α-substituted acrylic acids | Up to 99.4% | nih.gov |

Optical Resolution of Racemic Mixtures.researchgate.net

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), optical resolution is necessary to separate the individual enantiomers. pharmaguideline.com Since enantiomers have identical physical properties such as boiling point and solubility, they cannot be separated by conventional techniques like distillation or crystallization. libretexts.org

Diastereomeric Salt Formation for Chiral Separation.researchgate.net

A common and effective method for resolving racemic carboxylic acids like this compound is through the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent). libretexts.orglibretexts.org

The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treating the separated salts with a strong acid to displace the chiral base. libretexts.org

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines such as (R)-1-phenylethylamine. libretexts.orglibretexts.orgscielo.org.za The efficiency of the resolution depends on the choice of the resolving agent and the solvent system, which can significantly influence the solubility difference between the diastereomeric salts. unchainedlabs.com

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type | Reference |

| Brucine | Alkaloid Base | libretexts.org |

| Strychnine | Alkaloid Base | libretexts.org |

| Quinine | Alkaloid Base | scielo.org.za |

| (R)-1-Phenylethylamine | Synthetic Amine | libretexts.org |

| L-(+)-2-aminobutanol | Amino Alcohol | justia.com |

| (+)-Dehydroabietylamine | Diterpene Amine | google.com |

Determination of Enantiomeric Purity.scielo.org.za

After performing an enantioselective synthesis or an optical resolution, it is crucial to determine the enantiomeric purity of the product. Enantiomeric purity is typically expressed as enantiomeric excess (ee), which is a measure of how much one enantiomer is present in excess of the other.

Several analytical techniques can be used to determine enantiomeric purity:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used methods. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation on the chromatogram. The relative peak areas correspond to the ratio of the enantiomers.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a chiral stationary phase to separate volatile enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: The enantiomeric mixture can be reacted with a chiral derivatizing agent to form diastereomers. evitachem.com These diastereomers will have distinct NMR spectra, allowing for the quantification of each enantiomer. Chiral shift reagents can also be used to induce chemical shift differences between enantiomers in the NMR spectrum. thieme-connect.de

Polarimetry: This technique measures the optical rotation of a sample. While it can confirm the presence of a single enantiomer, it is generally not as accurate for determining the precise enantiomeric ratio compared to chromatographic or NMR methods, as the specific rotation can be influenced by impurities. ethernet.edu.et

Influence of Stereochemistry on Molecular Recognition and Interactions.nih.gov

The three-dimensional arrangement of atoms in a chiral molecule, its stereochemistry, plays a fundamental role in how it interacts with other chiral molecules, such as proteins, enzymes, and receptors in biological systems. acs.org This is often described by the "three-point attachment model," where a chiral molecule must interact with a binding site at three specific points to achieve a good fit.

The (R)- and (S)-enantiomers of this compound will have different spatial arrangements of their functional groups (carboxyl, ethoxy, and methyl groups). Consequently, they will interact differently with chiral environments. For example, in the context of drug development, one enantiomer may bind effectively to a target receptor and elicit a desired therapeutic effect, while the other enantiomer may be inactive or even cause undesirable side effects. ntu.edu.sg

The study of these interactions is crucial for understanding the biological activity of chiral molecules. Techniques like X-ray crystallography of co-crystals containing the chiral molecule and a binding partner can provide detailed insights into the specific intermolecular forces (e.g., hydrogen bonding, van der Waals forces) that govern molecular recognition. nih.gov The thermodynamics of these interactions, including enthalpy and entropy changes upon binding, can be studied using techniques like isothermal titration calorimetry to quantify the binding affinity and understand the driving forces behind chiral recognition. acs.org The differential interaction of enantiomers with chiral selectors, such as cyclodextrins, is the basis for their separation in chiral chromatography and provides a model for understanding molecular recognition. acs.org

Chemical Reactivity and Mechanistic Investigations of 3 Ethoxy 2 Methylpropanoic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is the primary site of reactivity in 3-ethoxy-2-methylpropanoic acid, characterized by its acidic proton and electrophilic carbonyl carbon. jove.com This functional group readily undergoes deprotonation in the presence of a base to form a carboxylate salt. wikipedia.org The reactivity of the carbonyl carbon is central to a class of reactions known as nucleophilic acyl substitutions.

Nucleophilic acyl substitution is a hallmark reaction of carboxylic acid derivatives. jove.com For carboxylic acids like this compound, direct substitution is often challenging because the hydroxyl group is a poor leaving group. Therefore, the reaction typically requires activation of the carbonyl group. In the presence of a strong acid, the carbonyl oxygen can be protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a nucleophile. jove.com This leads to the formation of a tetrahedral intermediate. Subsequent elimination of a water molecule, a good leaving group, and deprotonation yields the substitution product. masterorganicchemistry.com

Alternatively, the carboxylic acid can be converted to more reactive derivatives, such as acyl chlorides or acid anhydrides, which possess better leaving groups. wikipedia.orgbritannica.com For instance, treatment with thionyl chloride (SOCl₂) or a phosphorus halide can convert the carboxylic acid to the corresponding acyl chloride. britannica.com This acyl chloride is highly reactive towards nucleophiles, readily undergoing substitution.

Esterification is a common and important reaction of carboxylic acids. numberanalytics.com The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a primary method for synthesizing esters. wikipedia.orgnumberanalytics.com The mechanism for the Fischer esterification of this compound is a classic example of nucleophilic acyl substitution under acidic conditions. masterorganicchemistry.com

The key steps are:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack: An alcohol molecule attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. numberanalytics.com

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group, reforming the carbonyl double bond. masterorganicchemistry.comnumberanalytics.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. numberanalytics.com

The Fischer esterification is an equilibrium process. wikipedia.org To drive the reaction towards the ester product, an excess of the alcohol reactant is often used, or water is removed as it is formed. masterorganicchemistry.com

Hydrogen bonding plays a significant role in the physical properties and reactivity of carboxylic acids. In the solid state and in non-polar solvents, carboxylic acids like this compound typically exist as hydrogen-bonded dimers. This dimerization can reduce the accessibility of the carbonyl carbon to nucleophiles, thereby affecting reactivity.

Furthermore, hydrogen bonding can influence conformational preferences. While the cis (or Z) conformation of the carboxylic acid group is generally preferred (the Z-effect), hydrogen bonding to other molecules, such as anions, can reverse this preference to the trans conformation. bohrium.com This "supramolecular stereoelectronic effect" can alter the reactivity of the carboxylic acid by changing the orientation of the functional group. bohrium.com Hydrogen bonding can also weaken the α-C–H bond by increasing the electron-donating ability of the oxygen lone pair, potentially influencing reactions at the α-position. rsc.org

Ether Linkage Reactivity

The ether linkage (C-O-C) in this compound is generally a stable and unreactive functional group under many conditions. nih.gov Ethers are less reactive than functional groups like alcohols or carboxylic acids. nih.gov However, under harsh acidic conditions, particularly with strong acids like HI or HBr, the ether linkage can be cleaved. This cleavage typically proceeds via a nucleophilic substitution mechanism where the ether oxygen is first protonated, making it a better leaving group. A nucleophile (e.g., I⁻ or Br⁻) then attacks one of the adjacent carbon atoms.

In the context of this compound, cleavage could theoretically occur at either the ethyl-oxygen bond or the propanoic-oxygen bond. The specific site of cleavage would depend on the reaction conditions and the nature of the nucleophile, following either an SN1 or SN2 pathway. Ether linkages are also known to have poorer UV resistance, which can be a consideration in applications involving exposure to sunlight. paint.org

Recent research has also demonstrated that ethers can be converted to higher carboxylic acids under specific catalytic conditions involving an iridium catalyst, carbon dioxide, and hydrogen. nih.gov This process involves the conversion of the ether to an olefin, which is then transformed into an alkyl iodide and subsequently carbonylated. nih.gov

Reactivity of the Methyl Group at the α-Position

The α-carbon of a carboxylic acid is the carbon atom adjacent to the carboxyl group. The protons attached to this carbon, known as α-hydrogens, exhibit some reactivity due to the electron-withdrawing nature of the adjacent carbonyl group. wikipedia.org This allows for reactions such as α-halogenation.

The Hell-Volhard-Zelinsky reaction is a classic method for the α-halogenation of carboxylic acids. britannica.com This reaction involves treating the carboxylic acid with a halogen (Br₂ or Cl₂) and a catalytic amount of a phosphorus trihalide (e.g., PBr₃). britannica.commsu.edu The reaction proceeds through the formation of an acyl halide intermediate, which more readily enolizes than the carboxylic acid itself. msu.edu The enol form then reacts with the halogen to introduce a halogen atom at the α-position. The resulting α-halo acyl halide is then hydrolyzed to the α-halo carboxylic acid. britannica.com

The presence of the α-methyl group in this compound means there is only one α-hydrogen available for substitution. Therefore, halogenation would occur at this position. The α-methyl group itself is generally unreactive under these conditions.

Stereoelectronic Effects and Steric Hindrance on Reaction Pathways

The reactivity of this compound is also influenced by stereoelectronic effects and steric hindrance. Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the stereochemistry of a reaction.

In reactions involving the carbonyl group, the approach of a nucleophile can be influenced by the substituents on the α-carbon. The methyl group and the ethoxypropyl group can create steric hindrance, potentially slowing down the rate of nucleophilic attack compared to a less substituted carboxylic acid.

Stereoelectronic factors are also critical in rearrangement reactions. For example, in cationic rearrangements that might occur under certain conditions, the migratory aptitude of different groups is well-established (e.g., 3º-alkyl > 2º-alkyl > 1º-alkyl > methyl). msu.edu Furthermore, an anti-periplanar orientation between the migrating group and the leaving group is generally favored. msu.edu

The presence of the oxygen atom in the ether linkage can also exert stereoelectronic control. The lone pairs on the oxygen can stabilize adjacent carbocations through resonance, a powerful effect that can direct reaction pathways. rsc.org This stabilization is a key factor in the reactivity of ethers and can influence the outcome of reactions where cationic intermediates are formed. The α-methyl group is also of interest as α-methyl substituted carboxylic acids are of pharmaceutical importance. acs.org

Regioselectivity and Stereoselectivity in Reaction Outcomes

The regioselectivity and stereoselectivity of reactions involving this compound are crucial for its application in targeted synthesis. These aspects determine the formation of specific isomers and the spatial arrangement of atoms in the reaction products, which is of high interest in fields such as pharmaceutical development and materials science.

Research into the reactivity of analogous compounds, such as derivatives of 3-hydroxy-2-methylpropanoic acid, has highlighted the importance of directing groups and catalysts in controlling reaction outcomes. For instance, in the context of producing chiral building blocks, ene reductases from the 'old yellow enzyme' family have been utilized for the asymmetric bioreduction of related unsaturated esters. The enzymatic reduction of methyl 2-(hydroxymethyl)acrylate and its O-protected derivatives, including O-benzyl and O-allyl ethers, consistently yields the (R)-configured product with high enantiomeric excess (up to >99% ee). researchgate.net This suggests that enzymatic approaches could be a viable strategy for achieving high stereoselectivity in reactions involving the this compound scaffold.

The variation of protective groups on the hydroxyl function of similar molecules has been shown to have a significant impact on reaction rates, although the influence on stereoselectivity can be minimal in some biocatalytic systems. researchgate.net This indicates that for this compound, the ethoxy group itself may play a role in the kinetics of stereoselective transformations.

In non-biocatalytic systems, the stereoselective synthesis of related 3-alkoxy-2-propenyl glycolate (B3277807) esters has been achieved, which then undergo Ireland-Claisen rearrangement and ring-closing metathesis to form medium-ring ethers with controlled cis/trans stereochemistry. elsevierpure.com This demonstrates that traditional organic synthesis methods can also be finely tuned to control the stereochemical outcome of molecules with a similar substitution pattern to this compound.

While direct studies on the regioselectivity of this compound are not extensively documented in publicly available literature, general principles of organic reactions can be applied. For example, in reactions such as Friedel-Crafts acylation, the electronic nature of substituents on aromatic rings dictates the position of electrophilic attack. mdpi.com In the case of this compound, if it were used to modify an aromatic substrate, the regiochemical outcome would depend on the directing effects of the substituents on the aromatic ring.

The following table summarizes findings on the stereoselective synthesis of compounds analogous to this compound, which can provide insights into potential reaction outcomes for the target molecule.

| Precursor | Reaction Type | Catalyst/Reagent | Product Configuration | Enantiomeric Excess (ee) |

| Methyl 2-(hydroxymethyl)acrylate | Asymmetric Bioreduction | Ene Reductase | (R) | >99% |

| O-Allyl-2-(hydroxymethyl)acrylate | Asymmetric Bioreduction | Ene Reductase | (R) | >99% |

| O-Benzyl-2-(hydroxymethyl)acrylate | Asymmetric Bioreduction | Ene Reductase | (R) | >99% |

| O-TBDMS-2-(hydroxymethyl)acrylate | Asymmetric Bioreduction | Ene Reductase | (R) | >99% |

Table 1: Stereoselective bioreduction of precursors analogous to this compound derivatives. researchgate.net

Further mechanistic investigations into the reactions of this compound are necessary to fully elucidate the factors governing its regioselectivity and stereoselectivity. Such studies would enable more precise control over the synthesis of complex molecules derived from this versatile building block.

Derivatives and Analogues of 3 Ethoxy 2 Methylpropanoic Acid in Academic Research

Structural Modifications and their Synthetic Pathways

The chemical tractability of the 3-ethoxy-2-methylpropanoic acid structure allows for a wide range of modifications. These alterations are crucial for fine-tuning the molecule's properties for specific applications.

Ether Moiety Modifications (e.g., Methoxy (B1213986), Phenoxy, Fluoroethoxy Analogues)

Modifications of the ether linkage in 3-alkoxy-2-methylpropanoic acids are a common strategy to alter the compound's polarity, lipophilicity, and metabolic stability. The synthesis of these analogues often involves the alkylation of a hydroxy precursor or the reaction of an aldehyde with an appropriate alcohol at a late stage.

A general route to α-alkoxy carboxylic acids involves a Wittig reaction with an aldehyde to form a vinyl ether, followed by acetal (B89532) formation, reaction with trimethylsilyl (B98337) cyanide, and subsequent hydrolysis. This versatile sequence allows for the introduction of various alkoxy groups by selecting the corresponding alcohol during the acetal formation step. Current time information in Bangalore, IN.

Methoxy and Phenoxy Analogues: The replacement of the ethoxy group with a methoxy or a phenoxy group can significantly impact the molecule's interaction with biological targets. For instance, 2-(4-methoxyphenoxy)-2-methylpropanoic acid is a known building block in the synthesis of pharmaceuticals and other specialty chemicals. rug.nl Similarly, fluorinated phenoxy analogues, such as 2-(4-fluoro-2-methoxyphenoxy)-2-methylpropanoic acid, have been synthesized, highlighting the accessibility of diverse aromatic ether analogues. researchgate.net

Fluoroethoxy Analogues: The introduction of fluorine into the alkoxy group is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity. While direct synthesis of 3-(fluoroethoxy)-2-methylpropanoic acid is not widely documented in the provided context, the incorporation of fluoroethoxy moieties into more complex molecules is prevalent. For example, compounds containing a 2-(fluoroethoxy)methyl)phenyl)methoxy group have been developed for applications in positron emission tomography (PET) imaging. tandfonline.com The synthesis of such complex molecules often involves multi-step sequences where the fluoroethoxy group is introduced via alkylation of a hydroxyl group with a fluoroethyl halide or tosylate.

Table 1: Examples of Ether Moiety Modifications

| Compound Name | Modification | Reference |

|---|---|---|

| 2-(4-Methoxyphenoxy)-2-methylpropanoic acid | Methoxy, Phenoxy | rug.nl |

| 2-(4-Fluoro-2-methoxyphenoxy)-2-methylpropanoic acid | Fluoro, Methoxy, Phenoxy | researchgate.net |

| 2-tert-butyl-4-chloro-5-[[4-(2-(18F)fluoranylethoxymethyl)phenyl]methoxy]pyridazin-3-one | Fluoroethoxy | tandfonline.com |

Variations at the α-Methyl Position

The substituent at the α-position of the propanoic acid chain plays a critical role in determining the molecule's stereochemistry and biological activity. Replacing the α-methyl group with other alkyl, aryl, or functionalized groups can lead to significant changes in the compound's properties.

While direct modification of the α-methyl group of this compound is not extensively detailed, the synthesis of propanoic acid analogues with variations at the α-position is well-established. For example, 2-arylpropanoic acids, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), can be synthesized through various methods, including the conversion of phenyl glyoxylates to 2-aryl-propionates. researchgate.net

The introduction of a cyclopropyl (B3062369) group at the α-position has also been explored. The synthesis of 3-(1-(ethoxycarbonyl)cyclopropyl)propanoic acid demonstrates the feasibility of incorporating cyclic structures at this position. bldpharm.com Such modifications can introduce conformational rigidity and alter the lipophilicity of the parent molecule. The synthesis of these cyclopropyl analogues can be achieved by reacting cyclopropanecarboxaldehyde (B31225) with an ester in the presence of a base. epo.org

Table 2: Examples of Variations at the α-Position

| Compound Name | Variation at α-Position | Reference |

|---|---|---|

| 2-Arylpropanoic acids | Aryl group | researchgate.net |

| 3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid | Cyclopropyl group | bldpharm.com |

Introduction of Additional Functional Groups (e.g., Amino, Oxo, Phenyl)

The introduction of additional functional groups onto the this compound scaffold can impart new chemical reactivity and biological activities.

Amino Group: The introduction of an amino group can enhance water solubility and provide a handle for further functionalization. The synthesis of (R)-2-Amino-3-[F-18]fluoro-2-methylpropanoic acid has been reported for use in medical imaging. nih.gov The synthesis of amino-functionalized propanoic acids can be achieved through various routes, including the reductive amination of a corresponding keto acid or the Hofmann rearrangement of an amide.

Oxo Group: The presence of an oxo (keto) group can influence the electronic properties and reactivity of the molecule. 3-Ethoxy-2-methyl-3-oxopropanoic acid, which contains an oxo group at the 3-position, is a commercially available compound. bldpharm.com The synthesis of such β-keto esters can be accomplished through the Claisen condensation of esters.

Phenyl Group: The incorporation of a phenyl group can increase the lipophilicity and introduce the potential for π-π stacking interactions. A series of (S)-2-ethoxy-3-phenylpropanoic acid derivatives have been synthesized and evaluated for their insulin-sensitizing activities. nih.gov These compounds are typically synthesized from phenylalaninol or other phenylalanine derivatives through multi-step sequences.

Mercapto Group: The introduction of a thiol group, often protected as an acetylthio group, is another important modification. 3-Acetylmercapto-2-methylpropanoic acid is a key intermediate in the synthesis of Captopril, an angiotensin-converting enzyme (ACE) inhibitor. bldpharm.com Its synthesis can be achieved by the reaction of methacrylic acid with thioacetic acid. bldpharm.com

Table 3: Examples of Introduced Functional Groups

| Compound Name | Introduced Functional Group | Reference |

|---|---|---|

| (R)-2-Amino-3-fluoro-2-methylpropanoic acid | Amino, Fluoro | nih.gov |

| 3-Ethoxy-2-methyl-3-oxopropanoic acid | Oxo | bldpharm.com |

| (S)-2-Ethoxy-3-phenylpropanoic acid | Phenyl | nih.gov |

| 3-Acetylmercapto-2-methylpropanoic acid | Acetylmercapto | bldpharm.com |

Synthesis of Complex Propanoic Acid Scaffolds

The this compound framework and its analogues are valuable building blocks for the construction of more complex molecular architectures with specific therapeutic or material science applications.

For example, α-alkoxy carboxylic acids have been incorporated into larger molecules to act as replacements for the thiazolidinedione moiety in hypoglycemic agents. Current time information in Bangalore, IN. The synthesis of these complex scaffolds often involves coupling the propanoic acid derivative to a larger aromatic or heterocyclic backbone through amide or ether linkages.

In another example, 2-methylpropanoic acid derivatives have been used in the synthesis of peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists. These complex molecules are designed to treat type 2 diabetes and often feature the propanoic acid moiety linked to a phenoxy group which is part of a larger, multi-ring system. epo.org The synthesis of such compounds typically involves the alkylation of a phenolic precursor with an ethyl 2-bromo-2-methylpropanoate (B8525525) followed by hydrolysis of the ester. bldpharm.com

The synthesis of complex propanoic acid scaffolds often requires careful planning of the synthetic route to ensure the correct stereochemistry and to avoid unwanted side reactions. The use of protecting groups and stereoselective reactions is often necessary to achieve the desired final product.

Comparative Studies of Reactivity and Structure-Activity Relationships among Analogues

Comparative studies of the reactivity and structure-activity relationships (SAR) of this compound analogues are crucial for understanding how structural modifications influence their properties and for the rational design of new compounds with improved characteristics.

One study systematically compared a series of α-thioether and α-alkoxy carboxylic acids for their ability to lower blood glucose levels. The results indicated that the ether series was generally more potent than the corresponding thioether series. Current time information in Bangalore, IN. This suggests that the nature of the heteroatom at the α-position has a significant impact on the biological activity.

In the development of hypolipidemic agents, the structure-activity relationships of phenoxyalkylcarboxylic acid derivatives have been investigated. These studies have shown that the nature and position of substituents on the phenoxy ring, as well as the length and branching of the alkylcarboxylic acid chain, are critical for activity. bldpharm.com

The stereochemistry at the α-carbon is also a key determinant of biological activity. For the nonracemizable alkoxy carboxylic acid series with hypoglycemic activity, the effect was found to be stereospecific, highlighting the importance of a well-defined three-dimensional structure for interaction with the biological target. Current time information in Bangalore, IN.

These comparative studies provide valuable insights into the molecular features required for a desired activity and guide the design of future generations of analogues with enhanced potency and selectivity.

Computational and Theoretical Studies of 3 Ethoxy 2 Methylpropanoic Acid

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to predicting the molecular structure and intrinsic properties of a compound. These calculations solve the Schrödinger equation for the molecule, typically using approximations like Density Functional Theory (DFT) or ab initio methods, to determine its electronic structure and energy.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For a flexible molecule like 3-Ethoxy-2-methylpropanoic acid, this process is extended to a conformational analysis, which explores the various spatial arrangements (conformers) that arise from rotation around its single bonds.

The key rotatable bonds in this compound are the C-C and C-O single bonds in its backbone and ethoxy group. A systematic or stochastic search of the potential energy surface would reveal multiple local energy minima, each corresponding to a stable conformer. The results of such an analysis would typically be presented in a table of relative energies, indicating the probability of finding the molecule in each conformation at a given temperature. The global minimum energy conformer represents the most stable and, therefore, the most populated structure. researchgate.net Advanced computational methods can yield highly accurate predictions of bond lengths, bond angles, and dihedral angles for each conformer.

Table 1: Illustrative Conformational Analysis Data for this compound This table is for illustrative purposes to show the expected output of a conformational analysis. Actual values require specific computational studies.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| Conformer 1 (Global Minimum) | DFT/B3LYP/6-311++G(d,p) | 0.00 | 75.3 |

| Conformer 2 | DFT/B3LYP/6-311++G(d,p) | 0.85 | 18.1 |

Tautomers are structural isomers of a chemical compound that readily interconvert. tautomer.eu The most common form of tautomerism is prototropy, which involves the migration of a proton. mdpi.com For this compound, the carboxylic acid group presents a site for potential intramolecular proton transfer. Although the carboxylic acid tautomer is overwhelmingly stable, computational studies can explore the energy barrier for the transfer of the hydroxyl proton to the carbonyl oxygen, which would form a highly unstable carbonic acid-like tautomer.

Theoretical calculations would determine the transition state structure for this proton transfer and calculate the associated activation energy. ecust.edu.cnnih.gov Such studies have shown that while direct intramolecular proton transfer in carboxylic acids has a very high energy barrier in the gas phase, the presence of solvent molecules (like water) can significantly lower this barrier by forming a proton relay bridge. ecust.edu.cn Investigating these pathways provides fundamental understanding of the molecule's acidic behavior and potential reaction mechanisms. tautomer.eubeilstein-journals.org

Electronic Structure Analysis and Reactivity Prediction

Beyond determining structure, computational chemistry elucidates the electronic distribution within a molecule, which is key to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, correlating with nucleophilic and basic character. youtube.comlibretexts.org

The LUMO is the innermost orbital devoid of electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, correlating with electrophilic and acidic character. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite electrons from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO would likely be localized on the oxygen atoms of the carboxyl group, while the LUMO would be associated with the π* antibonding orbital of the C=O bond.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound This table is for illustrative purposes. Actual values require specific computational studies.

| Parameter | Method/Basis Set | Energy (eV) |

|---|---|---|

| E(HOMO) | DFT/B3LYP/6-311++G(d,p) | -6.8 |

| E(LUMO) | DFT/B3LYP/6-311++G(d,p) | -0.5 |

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to indicate different potential values:

Red/Yellow : Regions of negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are associated with nucleophilic character. researchgate.netresearchgate.net

Blue : Regions of positive electrostatic potential, indicating electron-poor areas. These sites are prone to nucleophilic attack. researchgate.netresearchgate.net

Green : Regions of neutral or near-zero potential.

For this compound, an MEP map would show the most negative potential (red) around the carbonyl and hydroxyl oxygen atoms, confirming them as the primary sites for interaction with electrophiles and for hydrogen bonding. The most positive potential (blue) would be located around the acidic hydrogen of the carboxyl group, identifying it as the site of proton donation. nih.gov

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electronic structure by transforming the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals that align with the classic Lewis structure concept. uni-muenchen.dewisc.edu

NBO analysis for this compound would provide detailed information on:

Natural Atomic Charges : A more robust calculation of partial atomic charges than other methods, revealing the charge distribution across the molecule. youtube.comq-chem.com

Hybridization : The specific spd composition of the atomic orbitals that form each bond and lone pair.

Spectroscopic Property Predictions

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions are instrumental in interpreting experimental data and understanding the electronic and vibrational structure of the molecule. For this compound, density functional theory (DFT) is a commonly employed method for such predictions.

Theoretical Vibrational Frequencies (FT-IR, FT-Raman)

The vibrational modes of this compound can be calculated using DFT methods, typically with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. These calculations yield the theoretical infrared (IR) and Raman spectra, which correspond to the vibrational transitions within the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other method-inherent approximations.

The predicted spectra would exhibit characteristic vibrational bands corresponding to the different functional groups present in this compound. Key vibrational modes would include:

O-H stretch: A broad band in the FT-IR spectrum, typically in the range of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.

C=O stretch: A strong, sharp absorption in the FT-IR spectrum, expected around 1700-1760 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

C-O-C stretch: Asymmetric and symmetric stretching vibrations of the ether linkage, typically found in the 1050-1250 cm⁻¹ region.

C-H stretch: Vibrations of the methyl and methylene (B1212753) groups, appearing in the 2850-3000 cm⁻¹ region.

CH₂ and CH₃ bending: Deformations of the alkyl groups, expected in the 1350-1480 cm⁻¹ range.

The calculated Raman spectrum would complement the FT-IR data, with non-polar bonds often showing stronger Raman scattering. For instance, the C-C backbone and C-H stretching vibrations would be prominent.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity (FT-IR) | Expected Intensity (FT-Raman) |

| O-H stretch | ~3100 | Strong, Broad | Weak |

| C-H stretch (aliphatic) | ~2950 | Medium | Strong |

| C=O stretch | ~1735 | Very Strong | Medium |

| CH₂/CH₃ bending | ~1460 | Medium | Medium |

| C-O-C asymmetric stretch | ~1120 | Strong | Weak |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of NMR chemical shifts are crucial for the structural elucidation of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for predicting ¹H and ¹³C NMR spectra. The calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons in different chemical environments:

The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

The proton on the chiral carbon (C2) would be a multiplet due to coupling with the adjacent methyl and methylene protons.

The methylene protons of the ethoxy group would exhibit a quartet due to coupling with the terminal methyl protons.

The methyl protons of the ethoxy group would appear as a triplet.

The methyl protons at the C2 position would be a doublet, coupling with the single proton at C2.

The predicted ¹³C NMR spectrum would show separate resonances for each of the six carbon atoms in the molecule, with the carbonyl carbon appearing at the most downfield position (typically > 170 ppm). The chemical shifts of the other carbons would depend on their proximity to the electronegative oxygen atoms. acs.org

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | ~11.5 | ~175 |

| CH (C2) | ~2.6 | ~45 |

| CH₃ (on C2) | ~1.2 | ~15 |

| OCH₂ | ~3.6 | ~68 |

| CH₂CH₃ | ~1.1 | ~14 |

| COO H | - | - |

| OCH₂C H₃ | - | - |

UV-Vis Absorption Spectrum Prediction

The prediction of the UV-Vis absorption spectrum is accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption.

For this compound, which lacks extensive chromophores, significant absorption is not expected in the visible region. The primary electronic transitions would likely be of the n → π* and π → π* type associated with the carbonyl group of the carboxylic acid. These transitions typically occur in the ultraviolet region, with a predicted λmax below 250 nm. Computational studies on similar molecules can help to contextualize these predictions. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. For this compound, potential thermal decomposition pathways can be explored. A related study on the decomposition of 2-alkoxypropionic acids suggests that intramolecular elimination reactions are plausible. nih.gov

A likely decomposition pathway for this compound could involve a pericyclic transition state leading to the formation of ethanol (B145695) and methylmalonic anhydride, which could further decompose. Alternatively, decarboxylation could occur, or ether cleavage might be initiated under certain conditions.

Computational studies would involve:

Mapping the Potential Energy Surface: Identifying all stable intermediates and transition states connecting them.

Calculating Activation Energies: Determining the energy barriers for each elementary step to identify the rate-determining step.

Analyzing Transition State Geometries: Understanding the bonding changes that occur during the reaction.

These calculations would likely be performed using DFT or higher-level ab initio methods to accurately model the electronic changes during bond breaking and formation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

A QSAR study for analogues of this compound would involve:

Data Set Compilation: Assembling a series of structurally related molecules with measured biological activity (e.g., enzyme inhibition, toxicity).

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) would be calculated.

Model Development: Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that correlates the descriptors with the observed activity. Studies on other carboxylic acids have successfully used this approach. nih.govfarmaciajournal.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For analogues of this compound, descriptors could include molecular weight, logP (a measure of lipophilicity), molar refractivity, and quantum chemical descriptors like HOMO and LUMO energies. Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of compounds with desired properties. QSAR studies on aliphatic esters have shown that molecular space compressibility can be a useful descriptor for toxicity.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Ethoxy-2-methylpropanoic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are vital for confirming its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Based on the structure of this compound, a number of distinct signals are anticipated. The protons of the ethoxy group are expected to show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The methyl group attached to the main propanoic acid chain would appear as a doublet, being split by the adjacent methine proton. The methine (CH) proton would, in turn, be split into a multiplet by the adjacent methyl and methylene protons. The methylene protons of the propanoic acid backbone adjacent to the ethoxy group would also exhibit a complex splitting pattern. The acidic proton of the carboxyl group often appears as a broad singlet. docbrown.infolibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. For this compound, six distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum (around 170-185 ppm). docbrown.info The carbons of the ethoxy group and the carbons of the methyl-substituted propanoic acid backbone will each have unique chemical shifts. The chemical shift values are influenced by the electronegativity of the neighboring oxygen atoms. docbrown.infodocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | 10.0 - 13.0 (broad s) | 175 - 185 |

| Methine (CH) | 2.5 - 2.8 (m) | 40 - 50 |

| Backbone Methylene (CH₂) | 3.5 - 3.8 (m) | 65 - 75 |

| Ethoxy Methylene (OCH₂) | 3.4 - 3.6 (q) | 60 - 70 |

| Backbone Methyl (CH₃) | 1.1 - 1.3 (d) | 15 - 20 |

| Ethoxy Methyl (CH₃) | 1.1 - 1.3 (t) | 10 - 15 |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. docbrown.info A strong, sharp absorption peak between 1700 and 1725 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group in the carboxylic acid. docbrown.info The C-O stretching vibrations of the ether linkage and the carboxylic acid will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. docbrown.info C-H stretching vibrations from the alkyl groups are expected in the 2850-3000 cm⁻¹ region. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration is also observable in the Raman spectrum. The symmetric stretching of the C-C backbone and other non-polar bonds will likely give rise to strong signals in the Raman spectrum.

Table 2: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak or not observed |

| Carbonyl | C=O stretch | 1700-1725 (strong) | 1700-1725 (moderate) |

| Ether & Carboxylic Acid | C-O stretch | 1000-1300 (strong) | Moderate |

| Alkyl | C-H stretch | 2850-3000 (strong) | 2850-3000 (strong) |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. tutorchase.com For this compound (molar mass: 132.16 g/mol ), the molecular ion peak [M]⁺ would be observed at an m/z of 132. sigmaaldrich.com

Common fragmentation pathways for carboxylic acids involve the loss of the carboxyl group or parts of it. docbrown.infodocbrown.info Alpha-cleavage and McLafferty rearrangements are also common fragmentation patterns that can provide structural information.

Table 3: Potential Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 132 | [C₆H₁₂O₃]⁺ | Molecular Ion |

| 87 | [M - COOH]⁺ | Loss of the carboxyl group |

| 73 | [M - CH₂CH₃O]⁺ | Loss of the ethoxy group |

| 45 | [COOH]⁺ or [C₂H₅O]⁺ | Carboxyl or ethoxy fragment |

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and quantification of non-volatile compounds like this compound. A reversed-phase HPLC method would be the most common approach. pensoft.netpensoft.net

A typical HPLC system for the analysis of this compound would consist of a C18 column, which is a non-polar stationary phase. pensoft.netpensoft.net The mobile phase would likely be a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netbepls.com The pH of the mobile phase would be adjusted to ensure the carboxylic acid is in a consistent protonation state, which is crucial for reproducible retention times. Detection is often achieved using a UV detector set at a low wavelength (e.g., around 210-225 nm) where the carboxyl group exhibits some absorbance. pensoft.net

Table 4: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and water with a buffer (e.g., phosphate) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210-225 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC)